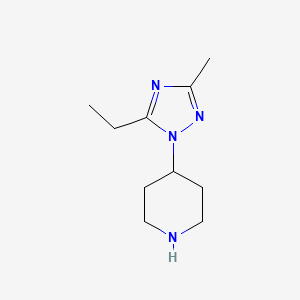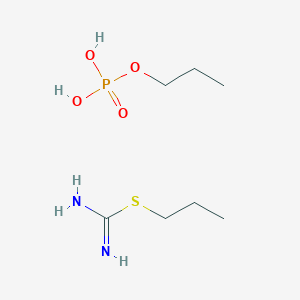
Propyl carbamimidothioate;propyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl carbamimidothioate;propyl dihydrogen phosphate is a compound that combines the properties of both carbamimidothioate and dihydrogen phosphate groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The unique combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl carbamimidothioate typically involves the reaction of propylamine with carbon disulfide, followed by the addition of a suitable alkylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamimidothioate group .
For the preparation of propyl dihydrogen phosphate, a common method involves the reaction of propyl alcohol with phosphoric acid. This reaction is typically carried out under acidic conditions to ensure the formation of the dihydrogen phosphate ester .
Industrial Production Methods
Industrial production of propyl carbamimidothioate;propyl dihydrogen phosphate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Propyl carbamimidothioate;propyl dihydrogen phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate or phosphate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
科学的研究の応用
Propyl carbamimidothioate;propyl dihydrogen phosphate has several scientific research applications, including:
作用機序
The mechanism of action of propyl carbamimidothioate;propyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The carbamimidothioate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions with proteins, affecting their structure and function .
類似化合物との比較
Similar Compounds
Similar compounds to propyl carbamimidothioate;propyl dihydrogen phosphate include:
Choline dihydrogen phosphate: Used as a buffer ionic liquid.
l-butyl-3-methylimidazolium dihydrogen phosphate: Used as a catalyst for Mannich reactions and esterifications.
Diammonium hydrogen phosphate: Used as a catalyst for the synthesis of various derivatives.
Uniqueness
This compound is unique due to its combination of carbamimidothioate and dihydrogen phosphate groups, which allows for a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
特性
CAS番号 |
918415-64-2 |
|---|---|
分子式 |
C7H19N2O4PS |
分子量 |
258.28 g/mol |
IUPAC名 |
propyl carbamimidothioate;propyl dihydrogen phosphate |
InChI |
InChI=1S/C4H10N2S.C3H9O4P/c1-2-3-7-4(5)6;1-2-3-7-8(4,5)6/h2-3H2,1H3,(H3,5,6);2-3H2,1H3,(H2,4,5,6) |
InChIキー |
IEUCYQQKGAVAPC-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(O)O.CCCSC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



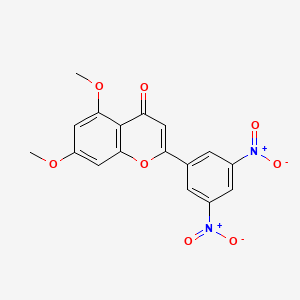
![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)
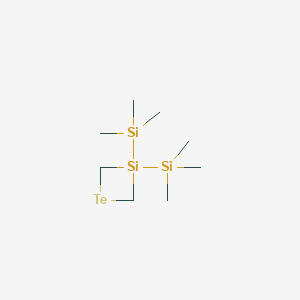
![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
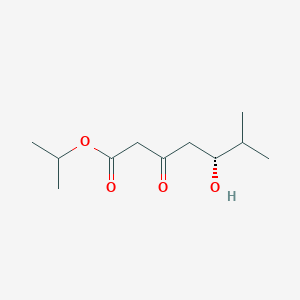
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
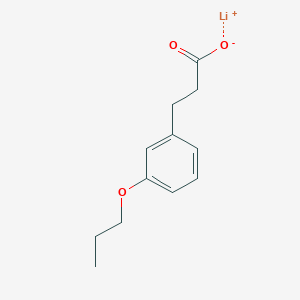

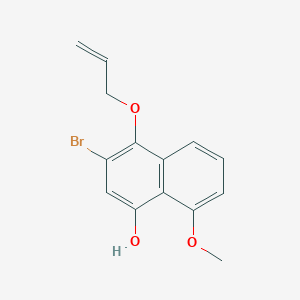
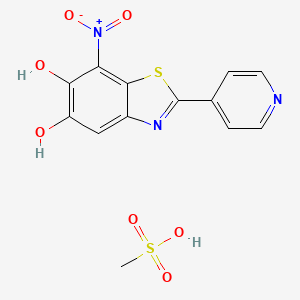
![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)
